N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with methoxy groups and a fluorobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide are carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carboxylic acid derivatives . The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a key step in these pathways .
Pharmacokinetics
The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of carboxylic acid derivatives . These derivatives can include amides, esters, and other functional groups .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity suggests that it may be sensitive to environmental conditions such as temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then reacted with 2-fluorobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding derivatives.
Coupling Reactions: It can participate in coupling reactions with carboxylic acids to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used in the presence of a base like N-methylmorpholine.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide is used as a coupling reagent for the formation of amides and esters. It is particularly useful in peptide synthesis due to its high efficiency and low racemization rates .
Biology
Its ability to form stable amide bonds makes it suitable for linking biomolecules such as proteins and peptides .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its unique structure allows for the modification of various functional groups to enhance biological activity and selectivity .
Industry
In the material science industry, this compound is used in the synthesis of advanced materials such as polymers and coatings. Its ability to form strong covalent bonds with different substrates makes it valuable for creating durable and high-performance materials .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): A highly effective coupling reagent used for amide and ester synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Another triazine derivative used in organic synthesis for the activation of carboxylic acids.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide stands out due to its unique combination of a triazine ring and a fluorobenzamide moiety. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a versatile tool in synthetic chemistry and material science .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZRMFQFCOOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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